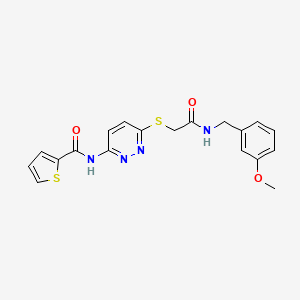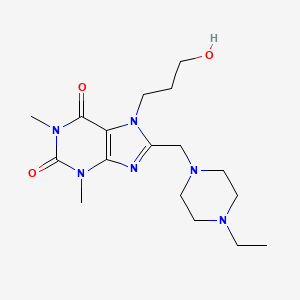
8-((4-ethylpiperazin-1-yl)methyl)-7-(3-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "8-((4-ethylpiperazin-1-yl)methyl)-7-(3-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione" is a derivative of purine, which is a significant class of molecules with a wide range of biological activities. Purine derivatives have been extensively studied for their potential therapeutic effects, including anxiolytic, antidepressant, and analgesic properties. The structure of this compound suggests that it may interact with various serotonin receptors, which could account for its potential therapeutic effects .
Synthesis Analysis
The synthesis of related purine derivatives has been reported in the literature. For instance, a series of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives were designed and synthesized, with variations in the phenylpiperazinyl moiety and the linker length affecting the affinity for serotonin receptors . Similarly, arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones were synthesized to evaluate their affinity for serotoninergic and dopaminergic receptors . These studies provide a foundation for the synthesis of the compound , suggesting that modifications at certain positions on the purine core can significantly influence biological activity.
Molecular Structure Analysis
The molecular structure of purine derivatives plays a crucial role in their interaction with biological targets. X-ray diffraction methods have been used to confirm the structures of related compounds, revealing different conformations in the crystal and various types of intermolecular interactions, such as hydrogen bonds and π-π interactions . The orientation of rings in the arylpiperazine fragment, as well as the presence of substituents like the morpholine ring, can influence ligand-receptor recognition .
Chemical Reactions Analysis
While the specific chemical reactions of "this compound" are not detailed in the provided papers, the literature on similar compounds suggests that the purine core can undergo various chemical modifications. These modifications can alter the compound's affinity for different receptors and its pharmacological profile .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure. For example, the crystal packing of a related compound, 8-(4-ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, is formed by hydrogen bonds with electrostatic energy contributions playing a dominant role in stabilization . The anisotropic distribution of interaction energies, including coulombic and dispersion energies, suggests that these molecules could have applications in the design of new materials . These findings can be extrapolated to provide insights into the physical and chemical properties of the compound under analysis.
Propriétés
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N6O3/c1-4-21-7-9-22(10-8-21)12-13-18-15-14(23(13)6-5-11-24)16(25)20(3)17(26)19(15)2/h24H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPOLZFQUAVPAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC3=C(N2CCCO)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Butan-2-yl-(3,6-dichloropyridine-2-carbonyl)amino]acetic acid](/img/structure/B2533069.png)
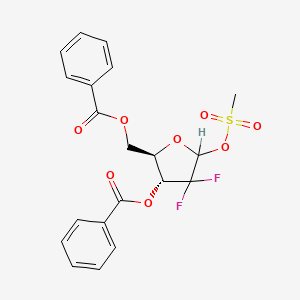
![4-phenyl-5-(1-{[4-(trifluoromethoxy)phenyl]acetyl}piperidin-4-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2533071.png)
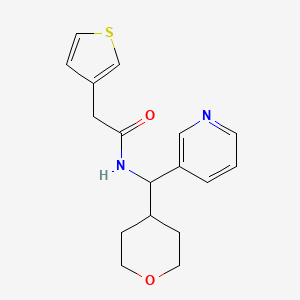



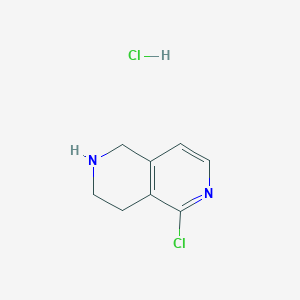
![Furan-3-yl-[3-(3-methylimidazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2533081.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2533083.png)
![4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]butanamide](/img/structure/B2533084.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2533085.png)
![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2533089.png)
